molecular formula C12H13N3 B12181930 N-(4-methylbenzyl)-(2-pyrimidyl)amine

N-(4-methylbenzyl)-(2-pyrimidyl)amine

Cat. No.: B12181930
M. Wt: 199.25 g/mol
InChI Key: PWEWIMDHNMYHKP-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-(2-pyrimidyl)amine is an organic compound that features a benzyl group substituted with a methyl group at the para position and a pyrimidyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-(2-pyrimidyl)amine typically involves the reaction of 4-methylbenzyl chloride with 2-aminopyrimidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-(2-pyrimidyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidyl group to a dihydropyrimidine derivative.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitrated or halogenated derivatives of the benzyl group.

Scientific Research Applications

N-(4-methylbenzyl)-(2-pyrimidyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-methylbenzyl)-(2-pyrimidyl)amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrimidyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-(2-pyridyl)amine: Similar structure but with a pyridyl group instead of a pyrimidyl group.

    N-(4-methylbenzyl)-(2-imidazolyl)amine: Contains an imidazole ring instead of a pyrimidine ring.

Uniqueness

N-(4-methylbenzyl)-(2-pyrimidyl)amine is unique due to the presence of the pyrimidyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C12H13N3/c1-10-3-5-11(6-4-10)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15)

InChI Key

PWEWIMDHNMYHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CC=N2

Origin of Product

United States

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